({(4E)-1-(3-bromo-4-methylphenyl)-4-[(4-chlorophenyl)imino]-1,3-diazaspiro[4.5]dec-2-en-2-yl}sulfanyl)acetic acid
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Overview
Description
The compound “({(4E)-1-(3-bromo-4-methylphenyl)-4-[(4-chlorophenyl)imino]-1,3-diazaspiro[45]dec-2-en-2-yl}sulfanyl)acetic acid” is a synthetic organic molecule that features a spirocyclic structure with multiple functional groups, including bromine, chlorine, and sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “({(4E)-1-(3-bromo-4-methylphenyl)-4-[(4-chlorophenyl)imino]-1,3-diazaspiro[4.5]dec-2-en-2-yl}sulfanyl)acetic acid” can be achieved through a multi-step process:
Formation of the spirocyclic core: This involves the cyclization of a suitable precursor containing the diazaspiro[4.5]decane moiety.
Introduction of the bromo and chloro substituents: This can be achieved through electrophilic aromatic substitution reactions.
Formation of the imino group: This involves the condensation of an amine with an aldehyde or ketone.
Attachment of the sulfanylacetic acid group: This can be done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the imino group, converting it to an amine.
Substitution: The aromatic rings with bromo and chloro substituents can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as sodium methoxide (NaOMe) or bromine (Br2) in the presence of a catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology
In biological research, the compound may be studied for its potential as a bioactive molecule, possibly exhibiting antimicrobial, antiviral, or anticancer properties.
Medicine
The compound could be investigated for its therapeutic potential, particularly in the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, the compound may find applications in the development of new materials, such as polymers or coatings, with enhanced properties.
Mechanism of Action
The mechanism of action of “({(4E)-1-(3-bromo-4-methylphenyl)-4-[(4-chlorophenyl)imino]-1,3-diazaspiro[4.5]dec-2-en-2-yl}sulfanyl)acetic acid” would depend on its specific application. For example, if it exhibits antimicrobial activity, it may target bacterial cell walls or enzymes. If it has anticancer properties, it may interfere with cell division or signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Spirocyclic compounds: Other spirocyclic compounds with similar core structures.
Halogenated aromatic compounds: Compounds with bromine and chlorine substituents on aromatic rings.
Sulfanylacetic acid derivatives: Compounds with similar sulfanylacetic acid groups.
Uniqueness
The uniqueness of “({(4E)-1-(3-bromo-4-methylphenyl)-4-[(4-chlorophenyl)imino]-1,3-diazaspiro[4.5]dec-2-en-2-yl}sulfanyl)acetic acid” lies in its combination of functional groups and spirocyclic structure, which may confer unique chemical and biological properties not found in other compounds.
Properties
Molecular Formula |
C23H23BrClN3O2S |
---|---|
Molecular Weight |
520.9 g/mol |
IUPAC Name |
2-[[1-(3-bromo-4-methylphenyl)-4-(4-chlorophenyl)imino-1,3-diazaspiro[4.5]dec-2-en-2-yl]sulfanyl]acetic acid |
InChI |
InChI=1S/C23H23BrClN3O2S/c1-15-5-10-18(13-19(15)24)28-22(31-14-20(29)30)27-21(23(28)11-3-2-4-12-23)26-17-8-6-16(25)7-9-17/h5-10,13H,2-4,11-12,14H2,1H3,(H,29,30) |
InChI Key |
ZTRWLQQJTYSBSX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=NC(=NC3=CC=C(C=C3)Cl)C24CCCCC4)SCC(=O)O)Br |
Origin of Product |
United States |
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